molecular formula C7H6ClNO3S B3042141 4-Sulfamoylbenzoyl chloride CAS No. 51594-97-9

4-Sulfamoylbenzoyl chloride

Cat. No.: B3042141
CAS No.: 51594-97-9
M. Wt: 219.65 g/mol
InChI Key: SOSVTEHBZNSARP-UHFFFAOYSA-N
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Description

4-Sulfamoylbenzoyl chloride is an organic compound with the molecular formula C₇H₆ClNO₃S. It is a derivative of benzoic acid and contains both sulfonamide and acyl chloride functional groups. This compound is used in various chemical reactions and has applications in organic synthesis, particularly in the preparation of sulfonamide derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Sulfamoylbenzoyl chloride can be synthesized from 4-sulfamoylbenzoic acid. The typical method involves the reaction of 4-sulfamoylbenzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the 4-sulfamoylbenzoic acid is heated with thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is typically conducted in a controlled environment to manage the release of gases and ensure the purity of the final product. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to acyl chlorides.

Chemical Reactions Analysis

Types of Reactions: 4-Sulfamoylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-sulfamoylbenzoic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: React with this compound to form sulfonamide derivatives.

    Alcohols: React to form esters.

    Water: Causes hydrolysis to the corresponding carboxylic acid.

Major Products Formed:

    Sulfonamides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    4-Sulfamoylbenzoic Acid: Formed from hydrolysis.

Scientific Research Applications

4-Sulfamoylbenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It is a key intermediate in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.

    Pharmaceuticals: Sulfonamide derivatives have antibacterial properties and are used in the development of antibiotics.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-sulfamoylbenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles, leading to the formation of various derivatives. The sulfonamide group can interact with biological targets, such as enzymes, by mimicking the structure of natural substrates, thereby inhibiting their activity.

Comparison with Similar Compounds

    4-Sulfamoylbenzoic Acid: The precursor to 4-sulfamoylbenzoyl chloride, used in similar applications.

    Benzenesulfonamide: Another sulfonamide derivative with similar reactivity.

    4-Chlorosulfonylbenzoic Acid: Contains both sulfonyl and carboxyl groups, used in organic synthesis.

Uniqueness: this compound is unique due to its dual functional groups (sulfonamide and acyl chloride), which provide versatility in chemical reactions and applications. Its ability to form a wide range of derivatives makes it valuable in various fields of research and industry.

Properties

IUPAC Name

4-sulfamoylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSVTEHBZNSARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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